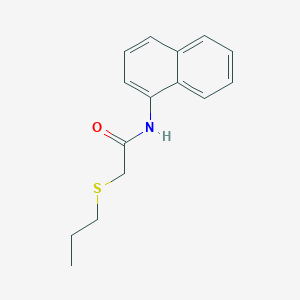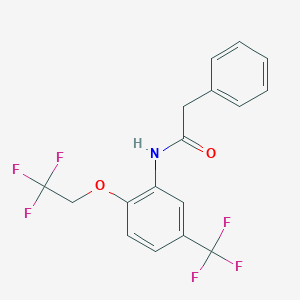
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea (CTU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTU is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 295.7 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has a wide range of scientific research applications. It has been used as a reagent in organic synthesis to prepare various compounds such as ureas, carbamates, and amides. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been used in the synthesis of bioactive compounds such as antitumor agents, antifungal agents, and herbicides.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is not well understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus fumigatus. In addition, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have herbicidal activity against various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to be toxic to some organisms and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea in scientific research. One potential application is in the development of new antitumor agents. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have activity against various cancer cell lines and could be used as a lead compound for the development of new drugs. Another potential application is in the development of new antifungal agents. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have activity against various fungi and could be used as a starting point for the development of new drugs. Finally, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea could be used in the development of new herbicides. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have herbicidal activity against various weeds and could be used as a starting point for the development of new herbicides.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have various scientific research applications such as in the synthesis of bioactive compounds and as a reagent in organic synthesis. N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea has also been shown to have potential as an antitumor agent, antifungal agent, and herbicide. However, caution should be taken when handling N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea due to its potential toxicity.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-N'-(trifluoroacetyl)urea.
Eigenschaften
Molekularformel |
C10H8ClF3N2O2 |
|---|---|
Molekulargewicht |
280.63 g/mol |
IUPAC-Name |
N-[(3-chloro-2-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8ClF3N2O2/c1-5-6(11)3-2-4-7(5)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
InChI-Schlüssel |
QJTYEUIWWADPBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)


![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)